molecular formula C18H15ClN4O4S B11217142 N-(4-chlorophenyl)-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217142
M. Wt: 418.9 g/mol
InChI Key: SPDNQJKWBRBGCH-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide (phew, that’s a mouthful!) belongs to the class of benzoxadiazocines. Let’s break it down:

    Structure: It features a complex fused ring system with a benzoxadiazocine core.

    Functional Groups: The compound contains a chlorophenyl group, a nitro group, and a thioxo carbonyl group.

    Properties: It’s a solid with a melting point around 199-200°C.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: Start with 4-chloroaniline and 2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylic acid. React them under suitable conditions to form the amide bond.

    Industrial Production: While not widely produced industrially, research labs synthesize it using similar methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents: Sodium borohydride (for nitro reduction), acyl chlorides (for amide formation), and Lewis acids (for cyclization).

    Major Products: The reduced amino derivative and various substituted benzoxadiazocines.

Scientific Research Applications

Mechanism of Action

    Targets: It likely interacts with proteins or enzymes involved in inflammation pathways.

    Pathways: Further studies needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its intricate structure sets it apart.

    Similar Compounds: Explore related benzoxadiazocines for comparison.

Properties

Molecular Formula

C18H15ClN4O4S

Molecular Weight

418.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-9-methyl-4-nitro-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C18H15ClN4O4S/c1-18-14(16(24)20-10-4-2-9(19)3-5-10)15(21-17(28)22-18)12-8-11(23(25)26)6-7-13(12)27-18/h2-8,14-15H,1H3,(H,20,24)(H2,21,22,28)

InChI Key

SPDNQJKWBRBGCH-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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